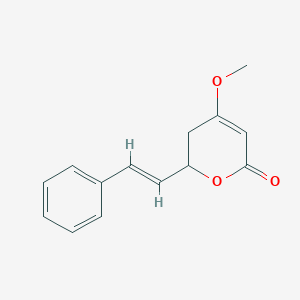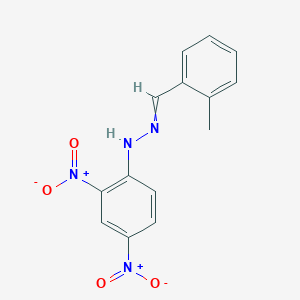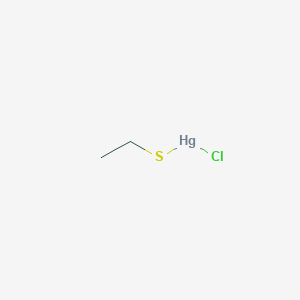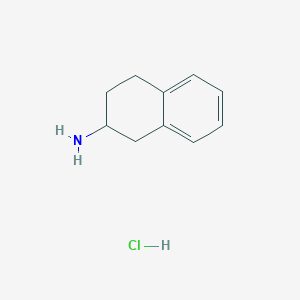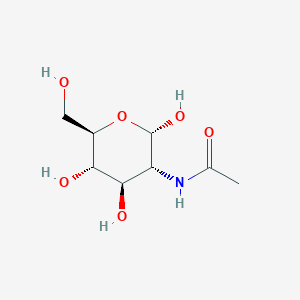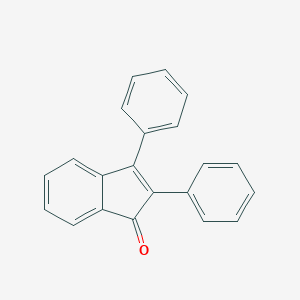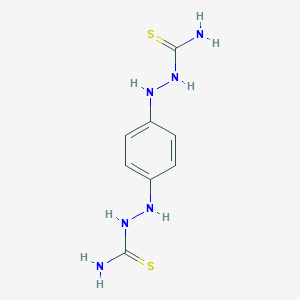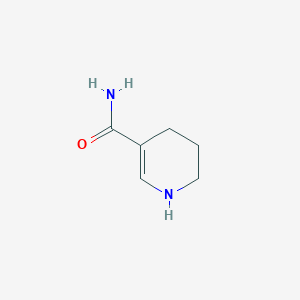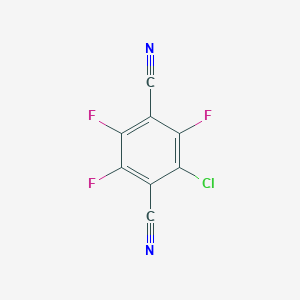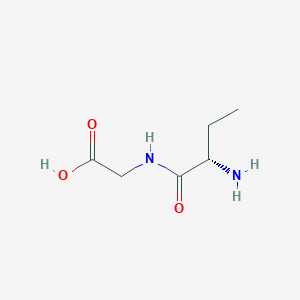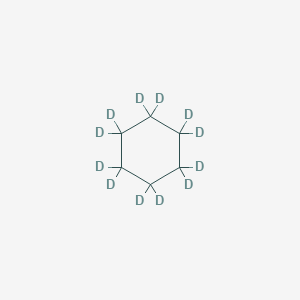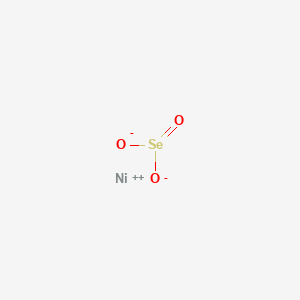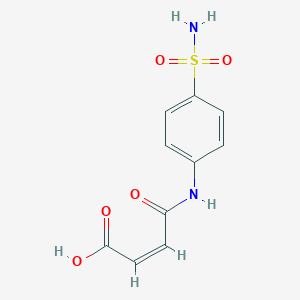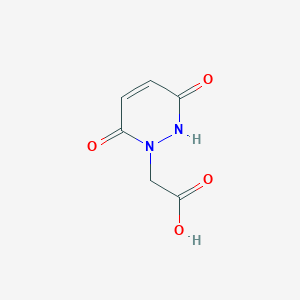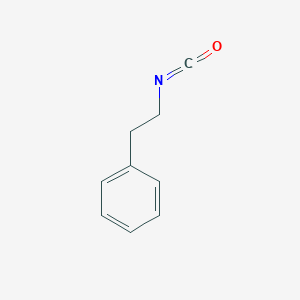
Phenethyl isocyanate
Vue d'ensemble
Description
Phenethyl isocyanate is an isocyanate having a 2-phenylethyl group attached to the nitrogen . It has a role as a hapten . It is a colorless to yellow liquid .
Molecular Structure Analysis
Phenethyl isocyanate has a molecular formula of C9H9NO . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis
Phenyl isocyanate, a related compound, reacts with ethyl alcohol to yield ethyl α,γ-diphenylallophanate and trace of phenyl isocyanate dimer . It can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .Physical And Chemical Properties Analysis
Phenethyl isocyanate has a molecular weight of 147.17 g/mol . It has a density of 1.0±0.1 g/cm^3 . Its boiling point is 228.5±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 67.4±22.6 °C . The index of refraction is 1.514 .Applications De Recherche Scientifique
- Environmental Science: Detection of Airborne Isocyanates
- Isocyanates, including Phenethyl isocyanate, are highly toxic and can pose health risks in the workplace . Therefore, sensitive techniques for detecting airborne isocyanates are crucial .
- Several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography, and fluorescence are used to detect airborne isocyanate molecules . Among these, fluorescent probes have gained special attention due to their high sensitivity and selectivity .
- The methods involve using fluorescent derivatizing agents with amine and hydroxyl groups for the determination of isocyanates . Fluorescent polymers in non-derivatization mode for isocyanate estimation are also being explored .
- The outcome of these methods is the successful detection and estimation of isocyanate levels in the workplace, thereby protecting workers from potential health effects .
-
Polymer Chemistry: Blocked Isocyanates
- Blocked isocyanates are a class of compounds that have been extensively studied for their applications in non-polyurethane based polymer applications .
- The application involves the use of different blocking groups and experimental considerations for their application . The review brings together updated examples of functionalities used and places specific emphasis on the analytical techniques used for the determination of deblocking temperature .
- The results of these studies have led to the development of new materials with unique properties, expanding the range of applications for blocked isocyanates .
-
Oncology: Enhancing the Cytotoxic Effects of PARP Inhibitors
- Phenethyl Isothiocyanate has been found to enhance the cytotoxic effects of PARP inhibitors in high-grade serous ovarian cancer cells .
- The method involves the combined use of Phenethyl Isothiocyanate and a PARP inhibitor, BMN 673 . This combination results in ROS overproduction and accumulation, enhanced DNA damage, G2/M arrest, and apoptosis .
- The results showed that the combination of Phenethyl Isothiocyanate and BMN 673 potently abrogated the growth of high-grade serous ovarian cancer tumor spheroids and patient-derived organoid models of high-grade serous ovarian cancer and cervical cancer .
-
Toxicology: Inhibition of Cytochrome P450
- Phenethyl isothiocyanate, a chemopreventive phytochemical present in cruciferous vegetables, is a mechanism-based inhibitor of both rat and human cytochrome P450 enzymes .
- The method involves the cytochrome P450-mediated oxidative desulphuration of phenethyl isothiocyanate . Phenethyl isothiocyanate, following incubation with Aroclor 1254-induced rat liver microsomes in the presence of NADPH, markedly suppressed the CYP1A-mediated O-deethylation of ethoxyresorufin .
- The results showed that phenethyl isocyanate is not the metabolite of phenethyl isothiocyanate responsible for its mechanism-based inhibition .
-
Polymer Chemistry: Non-Polyurethane Applications
- Blocked isocyanates, including Phenethyl isocyanate, have been extensively studied for their applications in non-polyurethane based polymer applications .
- The application involves the use of different blocking groups and experimental considerations for their application . The review brings together updated examples of functionalities used and places specific emphasis on the analytical techniques used for the determination of deblocking temperature .
- The results of these studies have led to the development of new materials with unique properties, expanding the range of applications for blocked isocyanates .
Safety And Hazards
Phenethyl isocyanate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Phenethyl isothiocyanate, a related compound, has been extensively studied as a chemopreventive agent in several preclinical species and in humans . It is known to not only prevent the initiation phase of carcinogenesis process but also to inhibit the progression of tumorigenesis . Based on accumulating evidence, it is a promising agent for cancer therapy and is already under clinical trials for leukemia and lung cancer .
Propriétés
IUPAC Name |
2-isocyanatoethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRKYQRZABURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173052 | |
| Record name | Phenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyl isocyanate | |
CAS RN |
1943-82-4 | |
| Record name | Phenethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Phenylethylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W78MJV7AIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

